Spiroglumide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le spiroglumide est un composé connu pour son rôle d'antagoniste du récepteur de la cholécystokinine B (CCKB). Il inhibe l'hypersécrétion acide induite par la pentagastrine dose-dépendante, ce qui le rend utile pour explorer le rôle physiologique de la gastrine dans la régulation de la sécrétion acide gastrique humaine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le spiroglumide peut être synthétisé à partir du 8-azaspiro[4.5]décane. Le processus de synthèse implique plusieurs étapes, y compris la formation de composés intermédiaires et leurs réactions subséquentes pour former le produit final . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle du this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Le processus peut également impliquer des étapes de purification telles que la cristallisation ou la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le spiroglumide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle des récepteurs de la cholécystokinine dans divers processus chimiques.

Biologie : Aide à comprendre le rôle physiologique de la gastrine dans la régulation de la sécrétion acide gastrique.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de conditions telles que les ulcères peptiques et la dyspepsie fonctionnelle.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la cholécystokinine.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant les récepteurs de la cholécystokinine B (CCKB). Cette inhibition réduit la sécrétion d'acide gastrique stimulée par la gastrine. Les cibles moléculaires impliquées comprennent les récepteurs CCKB, qui se trouvent dans le tractus gastro-intestinal. En bloquant ces récepteurs, le this compound aide à réduire la sécrétion d'acide gastrique et à accélérer potentiellement la vidange gastrique .

Applications De Recherche Scientifique

Spiroglumide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of cholecystokinin receptors in various chemical processes.

Biology: Helps in understanding the physiological role of gastrin in regulating gastric acid secretion.

Medicine: Investigated for its potential therapeutic applications in treating conditions like peptic ulcers and functional dyspepsia.

Industry: Used in the development of new drugs targeting cholecystokinin receptors.

Mécanisme D'action

Spiroglumide exerts its effects by antagonizing the cholecystokinin B (CCKB) receptors. This inhibition reduces the secretion of gastric acid stimulated by gastrin. The molecular targets involved include the CCKB receptors, which are found in the gastrointestinal tract. By blocking these receptors, this compound helps in reducing gastric acid secretion and potentially accelerating gastric emptying .

Comparaison Avec Des Composés Similaires

Composés similaires

Le spiroglumide est similaire à d'autres antagonistes du récepteur CCKB tels que :

- L-365260

- YM-022

- RP-73870

- S-0509

- Itriglumide (CR-2945)

Unicité

Ce qui distingue le this compound de ces composés, c'est son effet inhibiteur spécifique sur l'hypersécrétion acide induite par la pentagastrine dose-dépendante. Cela le rend particulièrement utile pour étudier le rôle physiologique de la gastrine dans la régulation de l'acide gastrique .

Activité Biologique

Overview

Spiroglumide, also known as CR2194, is a potent gastrin receptor antagonist primarily investigated for its role in modulating gastric acid secretion. This compound has garnered attention due to its potential implications in treating various gastrointestinal disorders, including peptic ulcers and conditions associated with hypergastrinemia. This article delves into the biological activity of this compound, examining its mechanisms, effects on gastric physiology, and potential therapeutic applications.

This compound functions as an antagonist at the cholecystokinin (CCK) and gastrin receptors (CCK2R). By blocking these receptors, this compound inhibits the action of gastrin, a hormone that stimulates gastric acid secretion. This inhibition leads to decreased acid output in response to both basal and stimulated conditions.

Effects on Gastric Acid Secretion

A pivotal study evaluated the impact of this compound on gastric acid secretion in humans. Participants received intravenous doses of this compound (1, 2.5, or 7.5 mg/kg/h) alongside graded doses of gastrin. The results demonstrated a dose-dependent inhibition of acid secretion:

- Pre-meal acidity : Significantly reduced during this compound infusion (P < 0.01).

- Post-prandial acidity : Also significantly reduced (P < 0.002).

- Gastrin response : Enhanced integrated gastrin levels were observed during treatment (8.0 ± 1.4 ng/mL vs. 1.5 ± 0.8 ng/mL in control; P < 0.01) .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other CCK/gastrin receptor antagonists based on their potency and selectivity:

| Compound | Type | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | CCK2R Antagonist | 13.5 | Moderate | |

| Devazepide | CCK1R Antagonist | 0.00008 | High | |

| Itriglumide | CCK2R Antagonist | 20.7 | Moderate |

Case Studies and Applications

This compound's role extends beyond gastric acid modulation; it has been explored for therapeutic applications in conditions characterized by excessive gastrin production, such as gastrinomas and chronic atrophic gastritis.

- Peptic Ulcer Disease : Early clinical trials indicated that this compound could be beneficial in managing peptic ulcers by reducing gastric acidity and promoting healing.

- Hypergastrinemic States : In patients with chronic use of proton pump inhibitors (PPIs), this compound may help mitigate the effects of prolonged hypergastrinemia, which can lead to gastric ECL cell hyperplasia and potential tumorigenesis .

Research Findings

Recent studies have highlighted the significance of long-term gastrin receptor blockade in preventing complications associated with chronic hypergastrinemia:

- Gastric ECL Cell Hyperplasia : Chronic gastrin elevation is linked to ECL cell hyperplasia and increased risk for gastric carcinoid tumors. This compound's antagonistic action may provide a protective effect against these outcomes .

- Analgesic Potentiation : Research indicates that CCK2R antagonists like this compound may enhance analgesic effects when used alongside certain pain management therapies, particularly in gastrointestinal contexts .

Propriétés

Numéro CAS |

137795-35-8 |

|---|---|

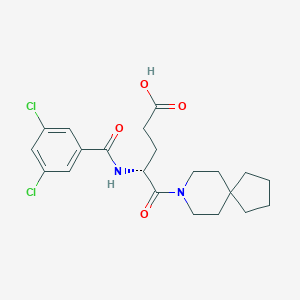

Formule moléculaire |

C21H26Cl2N2O4 |

Poids moléculaire |

441.3 g/mol |

Nom IUPAC |

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |

Clé InChI |

FJCZHMXAGBYXHJ-QGZVFWFLSA-N |

SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

SMILES isomérique |

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

SMILES canonique |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Key on ui other cas no. |

137795-35-8 |

Synonymes |

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.